

physical and chemical properties of 6-(Difluoromethoxy)nicotinaldehyde

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Compound of Interest

Compound Name: 6-(Difluoromethoxy)nicotinaldehyde

Cat. No.: B165800

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An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-(Difluoromethoxy)nicotinaldehyde**, a heterocyclic building block with potential applications in pharmaceutical research and development. The presence of the difluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates, making this compound a subject of interest for medicinal chemists.

Core Properties and Data

6-(Difluoromethoxy)nicotinaldehyde, with the CAS Number 1211577-99-9, is a pyridine derivative. Its core structure consists of a pyridine ring substituted with a difluoromethoxy group at the 6-position and an aldehyde group at the 3-position.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **6-(Difluoromethoxy)nicotinaldehyde** is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models due to a lack of extensive experimental studies.

Property	Value	Source
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	[1][2][3]
Molecular Weight	173.12 g/mol	[1][2][3]
CAS Number	1211577-99-9	[1][2][3]
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
pKa (Predicted)	-0.56 ± 0.29	[1]
XLogP3-AA (Predicted)	1.6	[1]
Topological Polar Surface Area	39.2 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	3	[1]

Stability and Storage

For long-term storage, it is recommended to keep **6-(Difluoromethoxy)nicotinaldehyde** at 2-8°C under an inert atmosphere.[1][3] The aldehyde functional group is susceptible to oxidation, and the difluoromethoxy group, while generally stable, can be influenced by strong acidic or basic conditions.

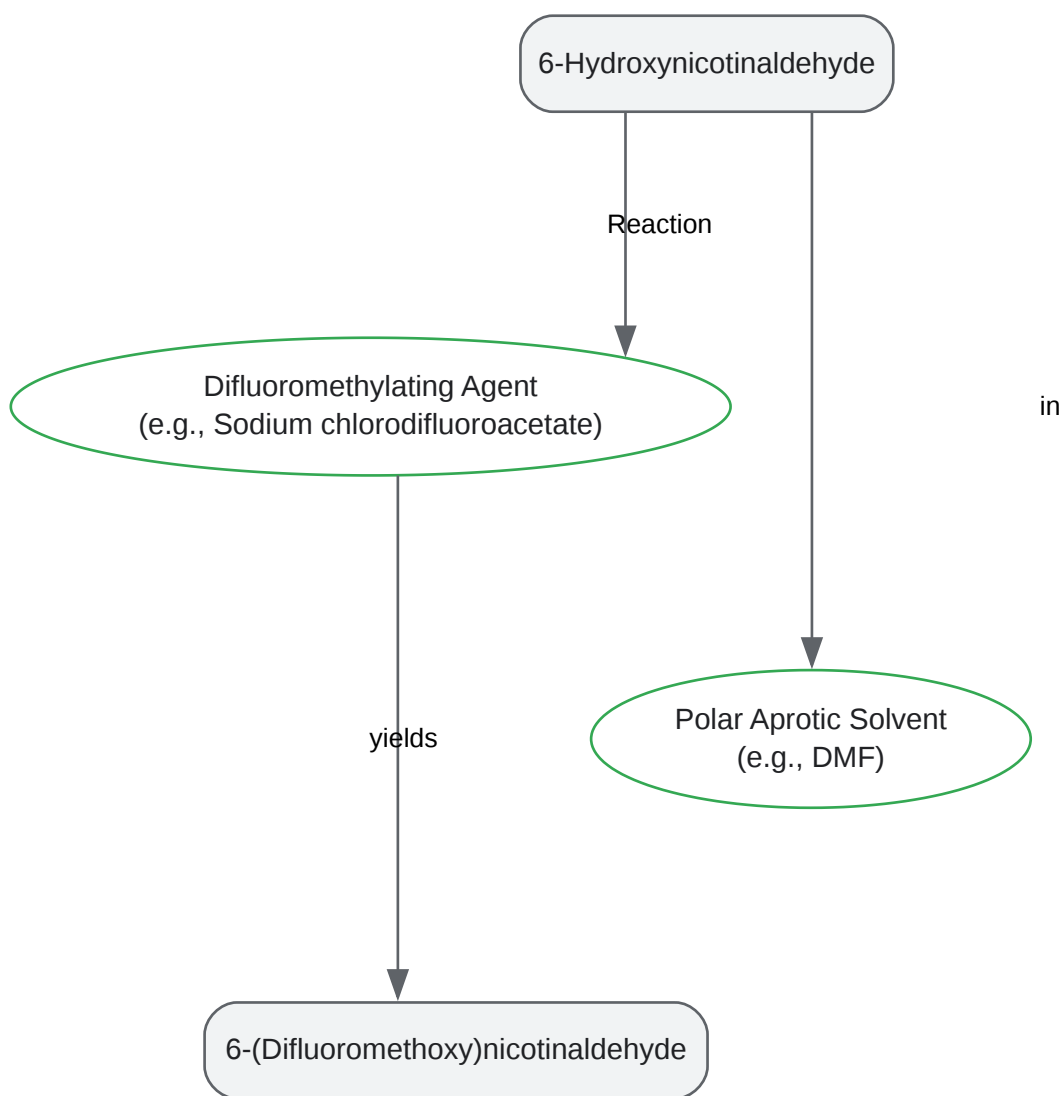
Experimental Protocols

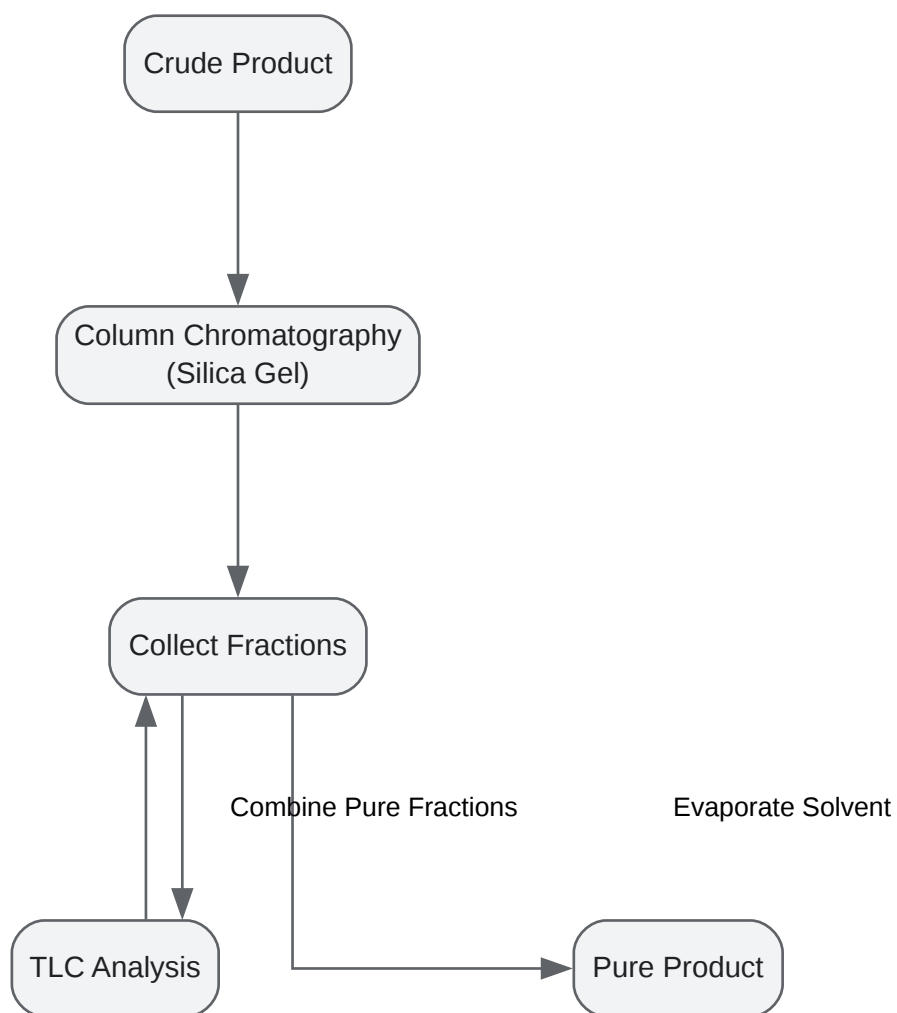
Detailed experimental protocols for the synthesis, purification, and analysis of **6-(Difluoromethoxy)nicotinaldehyde** are not readily available in the public domain. However, based on general organic chemistry principles and known reactions for similar compounds, the following methodologies can be proposed.

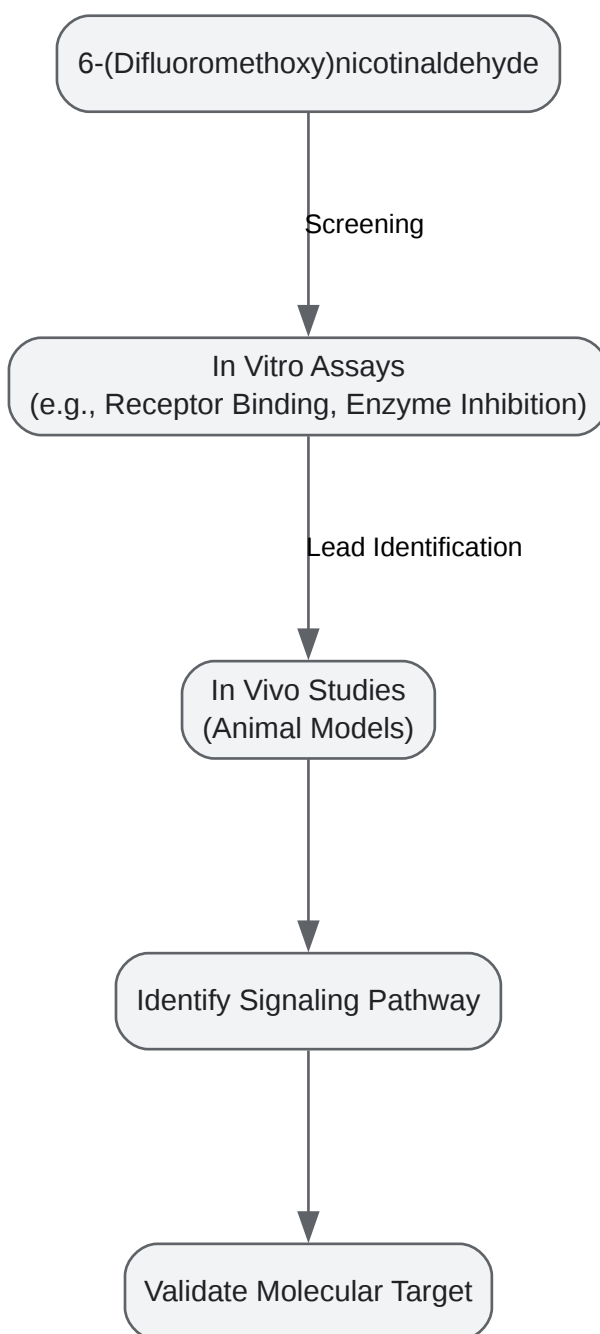
Synthesis

A plausible synthetic route to **6-(Difluoromethoxy)nicotinaldehyde** is through the difluoromethylation of 6-hydroxynicotinaldehyde.

Hypothetical Synthesis Workflow







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References

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